An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (R)-2-Amino-2-(2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications
Introduction
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic, chiral amino acid derivative of significant interest to the pharmaceutical and fine chemical industries.[1][2] As a valuable building block, its defined stereochemistry and unique structural features—a sterically influential ortho-methoxy group on a phenyl ring—make it a critical synthon for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its core physicochemical properties, acid-base chemistry, synthesis and resolution methodologies, and key applications, offering a technical resource for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
The fundamental identity and physical characteristics of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid are foundational to its application. The compound typically presents as a white to off-white solid.[3] Its structure combines a hydrophilic amino acid backbone with a more hydrophobic methoxyphenyl group, influencing its overall physical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | [4][5] |
| Molecular Weight | 181.19 g/mol | [4][5] |
| IUPAC Name | (2R)-2-amino-2-(2-methoxyphenyl)acetic acid | N/A |
| CAS Number | 103889-84-5 | [4] |
| Appearance | White to off-white solid | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Computed XLogP3 | -1.7 | [3][5] |
Section 2: Acid-Base Chemistry and Solubility Profile
As an amino acid, (R)-2-Amino-2-(2-methoxyphenyl)acetic acid is an amphoteric and zwitterionic compound. Its solubility is profoundly influenced by pH due to the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂).[6]
-
At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), making the molecule a cation and increasing its solubility in aqueous acidic solutions.[6]
-
At the isoelectric point (pI): The molecule exists as a zwitterion with both a positive (-NH₃⁺) and negative (-COO⁻) charge, resulting in a net neutral charge and typically its lowest aqueous solubility.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule an anion and increasing its solubility in aqueous alkaline solutions.[6]
While specific pKa values are not widely published, they can be reliably determined through standard acid-base titration protocols.[3]
Solubility Characteristics:
-
Aqueous Solubility: Expected to have limited to moderate solubility in neutral water.[6]
-
Organic Solvent Solubility: Good solubility is anticipated in polar organic solvents like methanol and ethanol. Moderate solubility may be found in less polar solvents such as acetone, with poor solubility in non-polar hydrocarbon solvents.[6]
Caption: pH-dependent forms of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid.
Section 3: Synthesis and Chiral Resolution
The production of enantiomerically pure (R)-2-Amino-2-(2-methoxyphenyl)acetic acid is crucial. This is typically achieved either through asymmetric synthesis, which creates the desired enantiomer directly, or by resolving a racemic mixture.
Common synthetic routes start from 2-methoxybenzaldehyde and often produce a racemic mixture of the amino acid.[7] Key methods include:
-
Asymmetric Strecker Synthesis: This approach uses a chiral auxiliary to introduce stereochemistry during the formation of the α-aminonitrile intermediate, leading to high enantiomeric excess (>95%).[7]
-
Bucherer-Bergs Synthesis: A classic method that produces a racemic hydantoin intermediate, which is then hydrolyzed. This route necessitates a subsequent chiral resolution step.[7]
-
Chemoenzymatic Synthesis: A modern, highly efficient one-pot method that can use a nitrilase enzyme for dynamic kinetic resolution, often achieving very high enantiomeric excess (>99%) and yield.[7]
Protocol: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a common technique to separate enantiomers from a racemic mixture.[8] It involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[8]
Objective: To isolate the (R)-enantiomer from a racemic mixture of 2-Amino-2-(2-methoxyphenyl)acetic acid.
Methodology:
-
Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like (R)-1-phenylethylamine).[8]
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will crystallize out of the solution first. The efficiency of this step is critical and may require optimization of solvent and temperature.
-
Isolation: Filter the crystals and wash them with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH to break the salt bond and precipitate the desired enantiomer. For example, if a chiral acid was used, a base is added.
-
Purification: Filter the precipitated pure enantiomer, wash with water, and dry under vacuum.
-
Validation: Confirm the enantiomeric purity using a suitable analytical technique, such as chiral HPLC.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Section 4: Applications in Drug Discovery and Development
(R)-2-Amino-2-(2-methoxyphenyl)acetic acid serves as a glycine derivative and a crucial building block in medicinal chemistry.[1][2][9] Non-natural amino acids are frequently incorporated into drug candidates to enhance properties such as:
-
Potency and Selectivity: The specific stereochemistry and the bulky methoxyphenyl group can create precise interactions with biological targets, improving binding affinity and selectivity.
-
Metabolic Stability: Introducing non-natural structures can block sites of metabolic degradation, increasing the drug's half-life.
-
Pharmacokinetic Profile: Modifying the overall polarity and structure can improve absorption, distribution, metabolism, and excretion (ADME) properties.
This compound and its structural analogs have been investigated for their potential in developing novel therapeutics. For example, related substituted phenylacetic acids are explored as inhibitors of enzymes like mPGES-1, which is a target in cancer and inflammation therapy.[10] Furthermore, aminothiophene derivatives, which share structural similarities, are found in numerous biologically active compounds with antimicrobial and anti-inflammatory properties.[11]
Section 5: Analytical and Quality Control Protocols
Accurate quantification and purity assessment are critical for any application in drug development.[9] High-Performance Liquid Chromatography (HPLC) is a robust and standard method for this purpose.
Protocol: Quantification and Purity Analysis by HPLC-UV
Objective: To determine the purity and concentration of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid in a sample.
Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).[9]
-
Analytical Column: A reverse-phase column, such as a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.[9]
-
Reference Standard: A certified standard of (R)-2-Amino-2-(2-methoxyphenyl)acetic acid with known purity (>99%).[9]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[9]
-
Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes, followed by a hold and re-equilibration period.[9]
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound, typically scanned with a DAD.
-
Injection Volume: 5-10 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area of the analyte. Use the calibration curve generated from the standards to calculate the concentration of the analyte in the samples. Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]
References
- Benchchem. (n.d.). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.
- CymitQuimica. (n.d.). (R)-2-Amino-2-(2-methoxyphenyl)acetic acid.
- Benchchem. (n.d.). Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-amino-2-(2-methoxyphenyl)acetic acid.
- PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid.
- Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic acid.
- ECHEMI. (n.d.). 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID.
- AdooQ Bioscience. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
- MedChemExpress. (n.d.). 2-Amino-2-(2-methoxyphenyl)acetic acid.
- Wikipedia. (n.d.). Chiral resolution.
- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- ChemScene. (n.d.). (R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid.
- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
- ResearchGate. (2009). Applications substituted 2-aminothiophenes in drug design.
- BLDpharm. (n.d.). (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.
- Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
- Strem Chemicals. (n.d.). (R)-2-Amino-2-(4-methoxyphenyl)acetic acid, min 95%.
- ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid.
- BLDpharm. (n.d.). (R)-2-Amino-2-(4-methoxyphenyl)acetic acid.
Sources
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. 2-amino-2-(2-methoxyphenyl)acetic Acid | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
